- In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide, ACS Omega, 2018, 3(12), 18065-18077

Cas no 937-30-4 (4'-Ethylacetophenone)

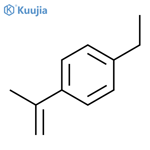

4'-Ethylacetophenone structure

Nome del prodotto:4'-Ethylacetophenone

4'-Ethylacetophenone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4'-Ethylacetophenone

- 1-(4-ethylphenyl)ethanone

- 4-Ethylacetophenone

- p-Ethylacetophenone

- 1-(4-Ethylphenyl)-ethanone

- Ethanone, 1-(4-ethylphenyl)-

- p-Acetylethylbenzene

- Acetophenone, 4'-ethyl-

- p-Ethylphenyl methyl ketone

- LSA7B53YDO

- 1-(4-ethylphenyl)ethan-1-one

- NODGRWCMFMEGJH-UHFFFAOYSA-N

- 4 -Ethylacetophenone

- 1-acetyl-4-ethylbenzene

- Q63398062

- NSC6768

- p-Ethylaceto-phenone

- 4-Ethylacetophenone.

- PubChem15495

- ASISCHEM D29258

- 4'-Ethylacetophenone, 9

- 4’-Ethylacetophenone

- 1-(4-Ethylphenyl)ethanone (ACI)

- Acetophenone, 4′-ethyl- (6CI, 7CI, 8CI)

- Acetophenone, p-ethyl- (4CI)

- 4′-Ethylacetophenone

- NSC 6768

- p-Ethyl-hypnone

-

- MDL: MFCD00009262

- Inchi: 1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,3H2,1-2H3

- Chiave InChI: NODGRWCMFMEGJH-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1C=CC(CC)=CC=1

- BRN: 1906029

Proprietà calcolate

- Massa esatta: 148.08900

- Massa monoisotopica: 148.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 132

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 17.1

- XLogP3: 2.5

- Carica superficiale: 0

- Conta Tautomer: 7

Proprietà sperimentali

- Colore/forma: Liquido incolore o giallastro

- Densità: 0.993 g/mL at 25 °C(lit.)

- Punto di fusione: −20.6 °C (lit.)

- Punto di ebollizione: 125 °C/20 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 195,8 ° f< br / >Celsius: 91 ° C< br / >

- Indice di rifrazione: n20/D 1.5293(lit.)

- Coefficiente di ripartizione dell'acqua: Not miscible or difficult to mix in water. Soluble in alcohol.

- PSA: 17.07000

- LogP: 2.45160

- Solubilità: Non determinato

4'-Ethylacetophenone Informazioni sulla sicurezza

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H227

- Dichiarazione di avvertimento: P210-P280-P370+P378-P403+P235-P501

- WGK Germania:3

- Istruzioni di sicurezza: S24/25

- TSCA:Yes

- Condizioni di conservazione:Tenere lontano da alte temperature, scintille, fiamme e fonti di fuoco. Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

4'-Ethylacetophenone Dati doganali

- CODICE SA:2914399090

- Dati doganali:

Codice doganale cinese:

2914399090Panoramica:

2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

4'-Ethylacetophenone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20966-0.05g |

1-(4-ethylphenyl)ethan-1-one |

937-30-4 | 94% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20966-10.0g |

1-(4-ethylphenyl)ethan-1-one |

937-30-4 | 94% | 10.0g |

$32.0 | 2023-07-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-100g |

4'-Ethylacetophenone |

937-30-4 | 97% | 100g |

¥363.0 | 2022-05-30 | |

| Enamine | EN300-20966-1.0g |

1-(4-ethylphenyl)ethan-1-one |

937-30-4 | 94% | 1.0g |

$26.0 | 2023-07-07 | |

| Life Chemicals | F0001-2255-2.5g |

4'-Ethylacetophenone |

937-30-4 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EB266-25g |

4'-Ethylacetophenone |

937-30-4 | 97% | 25g |

¥128.0 | 2022-05-30 | |

| TRC | E898800-5g |

4'-Ethylacetophenone |

937-30-4 | 5g |

$ 75.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-100g |

1-(4-Ethylphenyl)ethanone |

937-30-4 | 96% | 100g |

¥298.0 | 2023-09-08 | |

| Apollo Scientific | OR911728-500g |

4'-Ethylacetophenone |

937-30-4 | 98+% | 500g |

£194.00 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E52500-500g |

1-(4-Ethylphenyl)ethanone |

937-30-4 | 96% | 500g |

¥1378.0 | 2023-09-08 |

4'-Ethylacetophenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ; -78 °C; 16 - 18 h, 8 bar, 60 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile ; 60 min, rt

Riferimento

- 9,10-Dicyanoanthracene photosensitized oxidation of aryl alkanols: evidence for an electron transfer mechanism, Tetrahedron Letters, 2003, 44(33), 6247-6251

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Water Catalysts: Silver hexafluoroantimonate , 1514905-15-7 Solvents: Methanol ; 24 h, 120 °C

Riferimento

- Au-NHC@Porous Organic Polymers: Synthetic Control and Its Catalytic Application in Alkyne Hydration Reactions, ACS Catalysis, 2014, 4(1), 321-327

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt

Riferimento

- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds, Green Chemistry, 2015, 17(1), 532-537

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Ethylene glycol diethyl ether ; rt; 12 h, 90 °C

Riferimento

- 1,2-Diethoxyethane catalyzed oxidative cleavage of gem-disubstituted aromatic alkenes to ketones under minimal solvent conditions, Chinese Chemical Letters, 2020, 31(7), 1868-1872

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C

1.2 Reagents: Potassium carbonate Solvents: Xylene ; 20 h, 130 °C

Riferimento

- Tetraphosphine/palladium-catalyzed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids, Tetrahedron, 2004, 60(17), 3813-3818

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid , Water ; 10 h, 100 °C

Riferimento

- The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration, Inorganic Chemistry Communications, 2019, 109,

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 30 min, 60 °C

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Riferimento

- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Water Catalysts: Sulfuric acid Solvents: Acetonitrile ; 20 min, rt

Riferimento

- Accelerated Metal-Free Hydration of Alkynes within Milliseconds in Microdroplets, ACS Sustainable Chemistry & Engineering, 2021, 9(12), 4383-4390

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C; 110 °C → rt

Riferimento

- Regioselective Hydration of Terminal Alkynes Catalyzed by a Neutral Gold(I) Complex [(IPr)AuCl] and One-Pot Synthesis of Optically Active Secondary Alcohols from Terminal Alkynes by the Combination of [(IPr)AuCl] and Cp*RhCl[(R,R)-TsDPEN], Journal of Organic Chemistry, 2015, 80(7), 3538-3546

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: 1,4-Dioxane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(dicyclohexylphosphino)ethane ; 5 min, rt

1.2 10 h, 130 °C

1.2 10 h, 130 °C

Riferimento

- Iridium-Catalyzed Alkene-Selective Transfer Hydrogenation with 1,4-Dioxane as Hydrogen Donor, Organic Letters, 2019, 21(15), 5867-5872

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 4 h, 45 °C

Riferimento

- Oxidation of benzylic methylenes to ketones with Oxone-KBr in aqueous acetonitrile under transition metal free conditions, Tetrahedron Letters, 2012, 53(33), 4418-4421

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid , Indium triflate Solvents: 1,2-Dichloroethane , Water ; 3.5 h, reflux

Riferimento

- The indium-catalysed hydration of alkynes using substoichiometric amounts of PTSA as additive, Tetrahedron, 2013, 69(19), 3775-3781

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Zinc , Sodium iodide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 24 h, rt

Riferimento

- Nickel-Catalyzed Methylation of Aryl Halides with Deuterated Methyl Iodide, Angewandte Chemie, 2016, 55(33), 9743-9747

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol , Water ; 6 h, 110 °C

Riferimento

- Process for preparation of ketone compounds through alkyne hydrolysis, China, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile

Riferimento

- Extended scope of in situ iodotrimethylsilane mediated selective reduction of benzylic alcohols, Chemical Communications (Cambridge, 2001, (13), 1168-1169

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Acetic acid , p-Toluenesulfonic acid Solvents: Dichloromethane ; 3 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes, Synlett, 2016, 27(16), 2378-2383

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Hydrogen , 1-Butyl-3-methylimidazolium tetrafluoroborate Catalysts: Palladium ; 20 h, 30 bar, 120 °C

Riferimento

- Hydrogen-Bonding-Mediated Selective Hydrogenation of Aromatic Ketones over Pd/C in Ionic Liquids at Room Temperature, ACS Sustainable Chemistry & Engineering, 2021, 9(42), 14216-14223

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Water Catalysts: 2750707-54-9 (salt with hexafluoroantimonate) ; 20 h, 60 °C

Riferimento

- Synthesis and Catalytic Properties of Metal-N-Heterocyclic-Carbene-Decorated Covalent Organic Framework, Organic Letters, 2020, 22(18), 7363-7368

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ; 1 h, 60 °C

Riferimento

- Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst, ChemCatChem, 2021, 13(23), 4985-4989

4'-Ethylacetophenone Raw materials

- 1,1'-(1,4-phenylene)bis-Ethanone

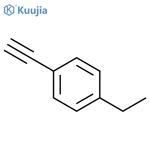

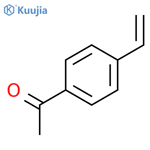

- 1-Ethyl-4-ethynylbenzene

- 1-(4-Ethenylphenyl)ethan-1-one

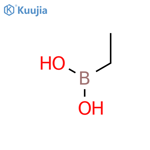

- Ethylboronic acid

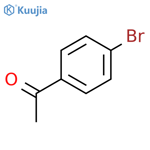

- 4’-Bromoacetophenone

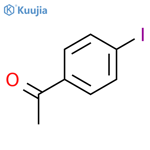

- 4'-Iodoacetophenone

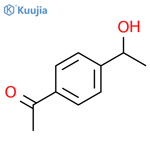

- Ethanone, 1-[4-(1-hydroxyethyl)phenyl]-

- BENZENE, 1-ETHYL-4-(1-METHYLETHENYL)-

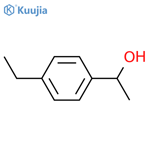

- 1-(4-ethylphenyl)ethan-1-ol

4'-Ethylacetophenone Preparation Products

4'-Ethylacetophenone Letteratura correlata

-

Toshihide Yamasaki,Yuto Matsuda,Masayuki Munekane,Kohei Sano,Takahiro Mukai Org. Biomol. Chem. 2022 20 7956

-

Alexander V. Aksenov,Nicolai A. Aksenov,Nikita K. Kirilov,Anton A. Skomorokhov,Dmitrii A. Aksenov,Igor A. Kurenkov,Elena A. Sorokina,Mezvah A. Nobi,Michael Rubin RSC Adv. 2021 11 35937

-

Ji-Bao Xia,Chen Zhu,Chuo Chen Chem. Commun. 2014 50 11701

-

Heyu Li,Yingfang Huang,Xiuhua Lin,Yifan Liu,Yuancai Lv,Minghua Liu,Yuming Zhang React. Chem. Eng. 2022 7 1750

-

Lu-Lu Chen,Jing-Wen Zhang,Wan-Wan Yang,Pei Chen,Dan-Yun Chen,Yan-Bo Wang Org. Biomol. Chem. 2019 17 3003

937-30-4 (4'-Ethylacetophenone) Prodotti correlati

- 93-08-3(2'-Acetonaphthone)

- 611-97-2(4,4'-Dimethylbenzophenone)

- 2932-65-2(4-n-Propylacetophenone)

- 134-84-9(4-Methylbenzophenone)

- 643-65-2(3-Methylbenzophenone)

- 119-61-9(Benzophenone)

- 122-00-9(4'-Methylacetophenone)

- 4748-78-1(4-Ethylbenzaldehyde)

- 98-86-2(Acetophenone)

- 645-13-6(4'-Isopropylacetophenone)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:937-30-4)4-Ethylacetophenone

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:937-30-4)4'-Ethylacetophenone

Purezza:99%/99%/99%/99%

Quantità:500g/500ml/250g/1000g

Prezzo ($):488.0/394.0/159.0/411.0